molecular formula C21H24N4O3S B11207062 N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11207062
M. Wt: 412.5 g/mol
InChI Key: RCKZWKXDGJNJLG-UHFFFAOYSA-N
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Description

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and a carboxamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfamoyl group, and the attachment of the carboxamide group. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The final step may involve the reaction of the sulfamoyl-pyrazole intermediate with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide
  • 5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide

Uniqueness

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-13(2)16-7-11-17(12-8-16)22-20(26)19-15(4)23-24-21(19)29(27,28)25-18-9-5-14(3)6-10-18/h5-13,25H,1-4H3,(H,22,26)(H,23,24)

InChI Key

RCKZWKXDGJNJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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